molecular formula C9H6BrClN2O B1276419 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 848316-20-1

3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1276419
M. Wt: 273.51 g/mol
InChI Key: KCMRCFPJJKBQEF-UHFFFAOYSA-N
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Description

The compound 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse applications in the field of organic electronics, particularly in the synthesis of electroluminescent materials. The presence of bromophenyl and chloromethyl groups in the compound suggests potential reactivity that could be exploited in various chemical syntheses.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a series of reactions including diazotization, acylation, and dehydration. For instance, the synthesis of 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole, an intermediate for electroluminescent materials, was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine with a yield of 53.2% after dehydration . Similarly, 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were prepared with a yield of 78.9% using a dehydration reaction . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Molecular Structure Analysis

The molecular structures of 1,3,4-oxadiazole derivatives are typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of the synthesized 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was confirmed using IR and 1H NMR . Similarly, the molecular structures of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were characterized by IR and 1H NMR . These techniques would be essential in confirming the structure of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Chemical Reactions Analysis

The bromophenyl and chloromethyl groups in 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole suggest that it could participate in various chemical reactions. The related compound 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] has been used as a condensing agent for the synthesis of amides, esters, thiol esters, ureas, and carbonates . This indicates that 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole could potentially be used in similar condensation reactions due to its reactive halogen groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as UV absorption and photoluminescence, are influenced by the nature of the substituent groups. The compound 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole exhibited a maximum UV absorption wavelength at 307 nm and a peak fluorescent wavelength at 376 nm . The 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives showed maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . These properties are crucial for applications in optoelectronic devices and could be expected to be similar for 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, with specific values depending on its precise molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, along with related 1,2,4-oxadiazole derivatives, plays a significant role in chemical synthesis. These compounds are involved in reactions with various unsaturated compounds, leading to the formation of a diverse range of products, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007). Additionally, the chemical properties of such oxadiazole derivatives have been explored, demonstrating their reactivity with different nucleophilic reagents and their utility in the transformation of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).

Biological Applications

  • 1,2,4-oxadiazole derivatives, including compounds structurally similar to 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, have been investigated for their biological properties. For instance, some derivatives have shown significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Rai et al., 2010). Additionally, certain 1,2,4-oxadiazole compounds have been identified as novel apoptosis inducers, highlighting their potential as anticancer agents. These compounds demonstrated activity in cell-based assays and have been linked to specific molecular targets, which could be crucial for cancer treatment (Zhang et al., 2005).

Nonlinear Optical Properties

  • The synthesis and characterization of 1,2,4-oxadiazole derivatives, including those related to 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, have been conducted to explore their nonlinear optical properties. These properties are significant for applications in optoelectronics, suggesting that these compounds could be utilized in the development of optical limiters and other optoelectronic devices (Chandrakantha et al., 2011).

properties

IUPAC Name

3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMRCFPJJKBQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407176
Record name 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

CAS RN

848316-20-1
Record name 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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